Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-iMidazole]iridiuM(III), 98per cent
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Overview
Description
Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III), 98 per cent, is a homoleptic tris-cyclometalated iridium(III) complex. This compound is known for its efficient emission properties, excellent thermal stability, and broadly tunable emission colors. These features make it highly valuable in various applications, particularly in the field of organic light-emitting diodes (OLEDs) for display and solid-state lighting .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) involves the cyclometalation of iridium with phenylimidazole ligands. . The reaction typically requires a controlled environment with specific reagents and conditions to ensure the formation of the desired complex.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes used in laboratory settings. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The process may involve the use of specialized equipment and techniques to handle the complex and ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it may act as a catalyst or undergo changes in its oxidation state.
Reduction: It can also be involved in reduction reactions, where it gains electrons and reduces other compounds.
Substitution: The complex can undergo substitution reactions, where ligands are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The conditions for these reactions typically involve controlled temperatures, pressures, and the presence of catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized forms of the complex, while substitution reactions may result in new iridium complexes with different ligands.
Scientific Research Applications
Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism by which Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) exerts its effects involves its ability to efficiently harvest both singlet and triplet excitons. This is due to the strong spin-orbit coupling of the iridium(III) metal ion, which facilitates intersystem crossing between excited states . The compound’s molecular targets and pathways are primarily related to its role as a phosphorescent emitter, where it interacts with other components in OLEDs to produce light.
Comparison with Similar Compounds
Similar Compounds
Bis[2-(2-pyridyl)phenyl]iridium(III) (Ir(ppy)2): Known for its green emission properties, this compound is widely used in OLEDs.
Tris(2-phenylpyridine)iridium(III) (Ir(ppy)3): Another popular iridium complex used in OLEDs, known for its high efficiency and stability.
Tris(1-phenylisoquinoline)iridium(III) (Ir(piq)3): Used for red emission in OLEDs, offering a different color range compared to Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III).
Uniqueness
Tris[1-(3,5-diisopropylbiphenyl-4-yl)-2-phenyl-1H-imidazole]iridium(III) stands out due to its high photoluminescence quantum yields and excellent thermal stability.
Properties
CAS No. |
1272505-63-1 |
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Molecular Formula |
C81H84IrN6+3 |
Molecular Weight |
1333.79086 |
Origin of Product |
United States |
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